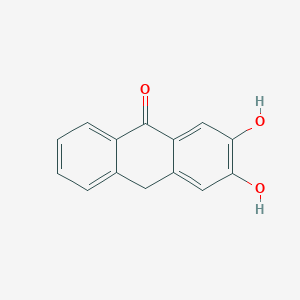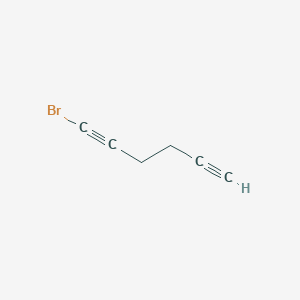![molecular formula C24H22O4 B14479379 4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol CAS No. 65195-28-0](/img/structure/B14479379.png)
4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Diethoxy-[2,2’-binaphthalene]-1,1’-diol is a chiral organic compound featuring two naphthalene rings connected by a single bond, with ethoxy groups at the 4 and 4’ positions and hydroxyl groups at the 1 and 1’ positions. This compound is known for its axial chirality, which arises from the restricted rotation around the single bond connecting the two naphthalene rings. This unique structural feature makes it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-diethoxy-[2,2’-binaphthalene]-1,1’-diol typically involves the following steps:
Starting Material: The synthesis begins with 1,1’-bi-2-naphthol, which is commercially available or can be synthesized from naphthalene derivatives.
Ethoxylation: The hydroxyl groups at the 4 and 4’ positions are ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 4,4’-diethoxy-[2,2’-binaphthalene]-1,1’-diol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Diethoxy-[2,2’-binaphthalene]-1,1’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted binaphthyl derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,4’-diethoxy-[2,2’-binaphthalene]-1,1’-diol is primarily related to its ability to interact with other chiral molecules. The axial chirality of the compound allows it to form stable complexes with various metal ions and organic molecules. These interactions are crucial in asymmetric catalysis, where the compound acts as a chiral ligand, facilitating the formation of enantiomerically enriched products .
Comparación Con Compuestos Similares
1,1’-Bi-2-naphthol: A precursor to 4,4’-diethoxy-[2,2’-binaphthalene]-1,1’-diol, known for its use in chiral catalysis.
2,2’-Dimethoxy-1,1’-binaphthalene: Similar in structure but with methoxy groups instead of ethoxy groups.
6,6’-Dicarboxyl-2,2’-diethoxy-1,1’-binaphthalene: A derivative with carboxyl groups, used in the synthesis of metal-organic frameworks.
Uniqueness: 4,4’-Diethoxy-[2,2’-binaphthalene]-1,1’-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ethoxy groups enhance its solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
65195-28-0 |
|---|---|
Fórmula molecular |
C24H22O4 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
4-ethoxy-2-(4-ethoxy-1-hydroxynaphthalen-2-yl)naphthalen-1-ol |
InChI |
InChI=1S/C24H22O4/c1-3-27-21-13-19(23(25)17-11-7-5-9-15(17)21)20-14-22(28-4-2)16-10-6-8-12-18(16)24(20)26/h5-14,25-26H,3-4H2,1-2H3 |
Clave InChI |
GUGGJGRHKOTILC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C2=CC=CC=C21)O)C3=C(C4=CC=CC=C4C(=C3)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14479297.png)
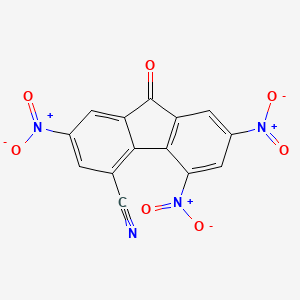
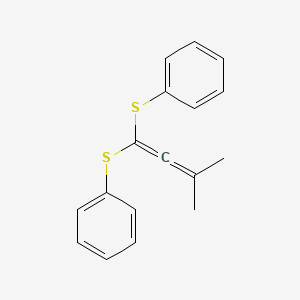
![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
silane](/img/structure/B14479328.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
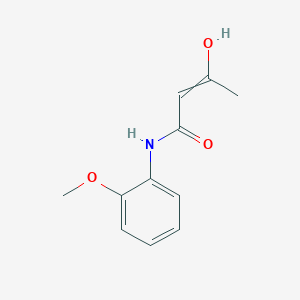
![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
